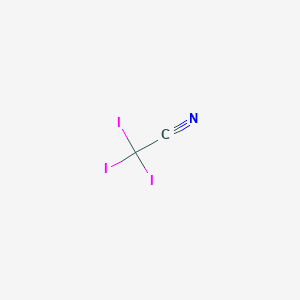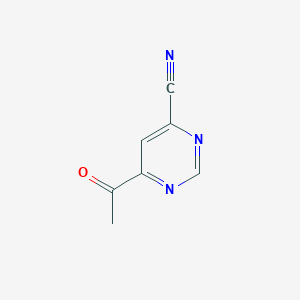
(2S,3aS,6aS)-1-((2R)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoyl)octahydrocyclopenta(b)pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2S,3aS,6aS)-1-((2R)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoyl)octahydrocyclopenta(b)pyrrole-2-carboxylic acid” is also known as Ramipril . It is an angiotensin-converting enzyme (ACE) inhibitor .
Synthesis Analysis
The synthesis of Ramipril has been reported in various patents. The first synthesis was reported in EP 79022, where a compound was coupled with another compound through activation using hydroxybenzotriazole . Over the years, improvements in the synthetic protocol have been realized, particularly by activating the compound as the halogenide .
Molecular Structure Analysis
The molecular formula of Ramipril is C23H32N2O5 . More detailed structural information can be obtained from various chemical databases .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ramipril have been described in the patents. The reactions involve the coupling of two compounds, one of which is activated for the reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ramipril can be found in various chemical databases .
科学研究应用
Synthesis Methods and Chemical Reactions
The compound "(2S,3aS,6aS)-1-((2R)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoyl)octahydrocyclopenta(b)pyrrole-2-carboxylic acid" and its derivatives have been a focal point of chemical synthesis and reaction studies. Research has demonstrated various synthesis methods and chemical reactions involving similar structures. For instance, the synthesis of Octahydro-2,3-dioxo-cyclopenta[b]pyrrole-3a-carboxylates through nucleophilic addition to N-Acyliminium, where heterocyclic ring formation is assumed to occur via unstable N-acyliminium intermediates, resulting in stable adducts from nucleophilic addition (Seo et al., 1994). Another study discussed the novel synthetic route from 1-substituted 2-aminopyrroles, leading to the formation of 1H-pyrrolo[2,3-b]pyridines with ethyl ethoxymethylenemalonate (Andrew et al., 1975).
Chemical Transformations and Derivatives
The compound's derivatives have been part of studies focusing on chemical transformations and the synthesis of novel fused systems. For example, the preparation of various thieno[2,3-b]pyridine derivatives and their reaction with certain carbonyl compounds to give tetrahydropyridothienopyrimidine derivatives, leading to the formation of critical compounds used as synthons for other fused polyheterocyclic systems (E. A. Bakhite et al., 2005). Additionally, the synthesis and transformations of ethyl 3-acetyl-8-cyano-6,7-dimethylpyrrolo[1,2-a]pyrimidine-4-carboxylate and related compounds have been studied, revealing various reaction pathways and product formations (T. Kurihara et al., 1983).
属性
IUPAC Name |
(2S,3aS,6aS)-1-[(2R)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17+,18+,19+,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDACQVRGBOVJII-HTDHLNIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3aS,6aS)-1-((2R)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoyl)octahydrocyclopenta(b)pyrrole-2-carboxylic acid | |
CAS RN |
129939-65-7 |
Source


|
| Record name | Ramipril impurity I [EP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129939657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S,R,S,S,S)-EPIMER OF RAMIPRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7CEJ08B2F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

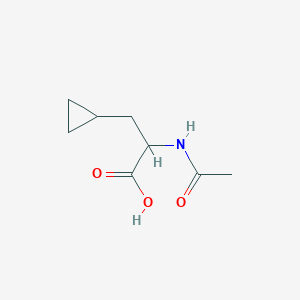




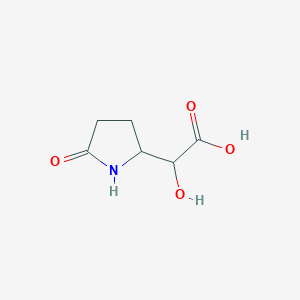
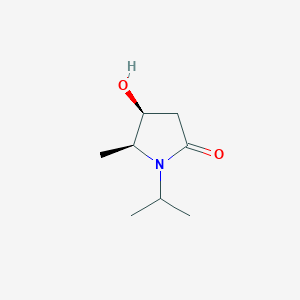



![1-Methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B141510.png)
